![molecular formula C12H16N2O4 B2726556 Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate CAS No. 2490401-42-6](/img/structure/B2726556.png)
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2490401-42-6 . It has a molecular weight of 252.27 . The compound is in powder form and is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 252.27 . It is typically stored at a temperature of 4°C . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available data.Scientific Research Applications
Synthesis of Homochiral Amino Acid Derivatives
Research led by Kollár and Sándor (1993) highlights the hydroformylation of a related oxazoline derivative, leading to products with high diastereoselectivities. These formyl products are pivotal intermediates for synthesizing homochiral amino acid derivatives, demonstrating the compound's role in generating synthetically valuable molecules (L. Kollár & P. Sándor, 1993).
Building Blocks in Medicinal Chemistry
The work by Ji, Wojtas, and Lopchuk (2018) on protected 3-haloazetidines showcases the preparation of versatile building blocks for medicinal chemistry. These intermediates lead to a series of high-value azetidine-3-carboxylic acid derivatives, underlining the importance of tert-butyl azetidine derivatives in synthesizing pharmaceutical compounds (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).
Novel Compound Synthesis
Meyers et al. (2009) describe two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound that serves as a precursor for further chemical transformations. This highlights the compound's utility in accessing new chemical spaces, potentially for drug discovery applications (M. J. Meyers et al., 2009).
Anticancer Drug Intermediates
Zhang et al. (2018) developed a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs. This work underscores the role of tert-butyl azetidine derivatives in the development of new therapeutics (Binliang Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole derivatives, including “Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate”, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring these activities further, developing new synthesis methods, or investigating potential applications in medicinal chemistry .
properties
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJTCVXDLNKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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